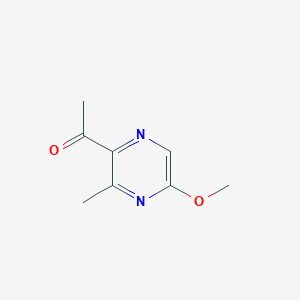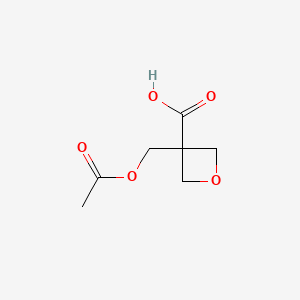![molecular formula C8H14ClF2N B13908080 (4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13908080.png)
(4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride is a chemical compound with the molecular formula C8H13F2N.ClH and a molecular weight of 197.65 g/mol . This compound is part of the pyridine family, which is known for its significant role in medicinal chemistry and various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride involves several steps. One common method includes the optical resolution by enzymatic hydrolysis of intermediate dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate . This process involves specific reaction conditions such as temperature control and the use of catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
(4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can result in various substituted derivatives depending on the reagents used .
科学的研究の応用
(4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride has several scientific research applications:
作用機序
The mechanism of action of (4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride involves its interaction with specific molecular targets. For example, it has been studied as a protease-activated receptor 1 (PAR1) antagonist, which can prevent thrombotic cardiovascular events by inhibiting platelet aggregation . The compound’s interaction with PAR1 involves binding to the receptor and blocking its activation, thereby preventing downstream signaling pathways that lead to platelet aggregation .
類似化合物との比較
Similar Compounds
(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: This compound shares a similar core structure but differs in stereochemistry and specific functional groups.
Fluoroquinolone derivatives: These compounds also contain fluorine atoms and are used in antibacterial applications.
Uniqueness
(4aR,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride is unique due to its specific stereochemistry and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H14ClF2N |
|---|---|
分子量 |
197.65 g/mol |
IUPAC名 |
(4aS,7aR)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)3-1-6-2-4-11-5-7(6)8;/h6-7,11H,1-5H2;1H/t6-,7-;/m0./s1 |
InChIキー |
OBKVFGMRSKMWNE-LEUCUCNGSA-N |
異性体SMILES |
C1CC([C@@H]2[C@@H]1CCNC2)(F)F.Cl |
正規SMILES |
C1CC(C2C1CCNC2)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13908023.png)






![5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13908059.png)

